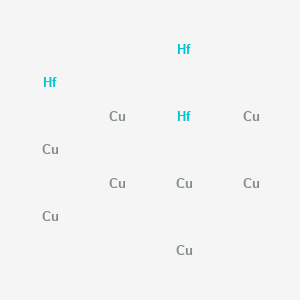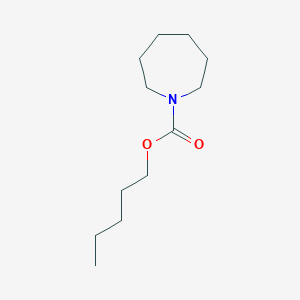
Copper--hafnium (8/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–hafnium (8/3) is an intermetallic compound composed of copper and hafnium in a specific stoichiometric ratio. This compound is known for its unique combination of properties, including high mechanical strength, excellent thermal and electrical conductivity, and resistance to oxidation. These characteristics make it a valuable material in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Copper–hafnium (8/3) can be synthesized through several methods, including:
Solid-State Reaction: This involves mixing copper and hafnium powders in the desired stoichiometric ratio and heating the mixture at high temperatures to facilitate the reaction.
Mechanical Alloying: This method involves the repeated welding, fracturing, and re-welding of copper and hafnium powders in a high-energy ball mill. This process results in the formation of a homogeneous alloy.
Melt Quenching: In this method, copper and hafnium are melted together and then rapidly cooled to form an amorphous or crystalline alloy.
Industrial Production Methods
In industrial settings, the production of copper–hafnium (8/3) often involves:
Vacuum Induction Melting: Copper and hafnium are melted together in a vacuum induction furnace to prevent oxidation and contamination. The molten alloy is then cast into molds.
Powder Metallurgy: Copper and hafnium powders are mixed, compacted, and sintered at high temperatures to form the desired alloy.
化学反応の分析
Types of Reactions
Copper–hafnium (8/3) undergoes various chemical reactions, including:
Oxidation: At high temperatures, copper–hafnium (8/3) reacts with oxygen to form copper oxide and hafnium oxide.
Reduction: The compound can be reduced using hydrogen gas to produce pure copper and hafnium metals.
Substitution: Copper–hafnium (8/3) can undergo substitution reactions with halogens to form copper halides and hafnium halides.
Common Reagents and Conditions
Oxidation: Oxygen gas at high temperatures.
Reduction: Hydrogen gas at elevated temperatures.
Substitution: Halogen gases (e.g., chlorine, bromine) at high temperatures.
Major Products
Oxidation: Copper oxide (CuO) and hafnium oxide (HfO2).
Reduction: Pure copper (Cu) and hafnium (Hf) metals.
Substitution: Copper halides (e.g., CuCl2) and hafnium halides (e.g., HfCl4).
科学的研究の応用
Copper–hafnium (8/3) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential use in biomedical applications, such as antimicrobial agents and drug delivery systems.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility and mechanical strength.
Industry: Utilized in the production of high-strength, high-conductivity materials for electrical and thermal applications, such as in the aerospace and automotive industries.
作用機序
The mechanism by which copper–hafnium (8/3) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s high surface area and reactivity enable it to act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products.
Antimicrobial Properties: Copper ions released from the compound can interact with microbial cell membranes, leading to cell lysis and death.
Biocompatibility: The compound’s biocompatibility makes it suitable for use in medical implants, where it can integrate with biological tissues without causing adverse reactions.
類似化合物との比較
Copper–hafnium (8/3) can be compared with other similar compounds, such as:
Copper–zirconium (8/3): Similar in structure and properties, but copper–hafnium (8/3) exhibits higher thermal stability and resistance to oxidation.
Copper–titanium (8/3): While both compounds have high mechanical strength, copper–hafnium (8/3) offers better electrical conductivity.
Copper–nickel (8/3): Copper–hafnium (8/3) has superior thermal conductivity and resistance to corrosion compared to copper–nickel (8/3).
特性
CAS番号 |
60241-07-8 |
|---|---|
分子式 |
Cu8Hf3 |
分子量 |
1043.8 g/mol |
IUPAC名 |
copper;hafnium |
InChI |
InChI=1S/8Cu.3Hf |
InChIキー |
BAFKLLUBZXFQCZ-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Hf].[Hf].[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)

![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)

![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)

![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)

![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)
![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)

